2-[benzyl(methyl)amino]ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride
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Overview
Description
2-[benzyl(methyl)amino]ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a furan ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methyl)amino]ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride typically involves a multi-step process. One common method starts with the preparation of the furan-2-yl prop-2-enoate ester, which is then reacted with benzylmethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow reactors to optimize yield and efficiency. The use of packed-bed reactors and response surface methodology can help in identifying the optimal reaction parameters, such as temperature, catalyst loading, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methyl)amino]ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or furan ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[benzyl(methyl)amino]ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[benzyl(methyl)amino]ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Shares the benzyl group but lacks the furan ring and ester functionality.
Phenylmethanamine: Similar to benzylamine but with different substituents.
Fluoranthene: Contains a polycyclic aromatic structure but differs significantly in its overall composition.
Uniqueness
What sets 2-[benzyl(methyl)amino]ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it
Properties
IUPAC Name |
2-[benzyl(methyl)amino]ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-18(14-15-6-3-2-4-7-15)11-13-21-17(19)10-9-16-8-5-12-20-16;/h2-10,12H,11,13-14H2,1H3;1H/b10-9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYZDEUVXSACJN-RRABGKBLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)C=CC1=CC=CO1)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC(=O)/C=C/C1=CC=CO1)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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